molecular formula C11H14O2 B1404212 4-(Cyclopropylmethoxy)-2-methylphenol CAS No. 1243458-19-6

4-(Cyclopropylmethoxy)-2-methylphenol

Cat. No.: B1404212
CAS No.: 1243458-19-6
M. Wt: 178.23 g/mol
InChI Key: DBEQHZFJJHKYET-UHFFFAOYSA-N
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Description

4-(Cyclopropylmethoxy)-2-methylphenol is an organic compound with a unique structure that includes a cyclopropylmethoxy group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopropylmethoxy)-2-methylphenol can be achieved through several methods. One common approach involves the protection of the phenol group, followed by a Grignard reaction, etherification, and subsequent deprotection . The steps are as follows:

    Phenol Protection: The phenol group is protected to prevent unwanted reactions.

    Grignard Reaction: A Grignard reagent is prepared and reacted with the protected phenol.

    Etherification: The cyclopropylmethoxy group is introduced through an etherification reaction.

    Deprotection: The protecting group is removed to yield the final product.

Industrial Production Methods

Industrial production methods for this compound typically involve similar steps but are optimized for large-scale synthesis. This may include the use of continuous flow reactors and automated processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopropylmethoxy)-2-methylphenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: Reduction reactions can modify the cyclopropylmethoxy group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Halogenating agents and nitrating agents are often employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the phenol ring.

Scientific Research Applications

4-(Cyclopropylmethoxy)-2-methylphenol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: Studies have explored its potential as a bioactive compound with various biological effects.

    Medicine: Research is ongoing into its potential therapeutic applications, including its use in drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(Cyclopropylmethoxy)-2-methylphenol involves its interaction with specific molecular targets. For instance, it may act on enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Cyclopropylmethoxy)-2-methylphenol is unique due to its specific substitution pattern on the phenol ring, which can influence its reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(cyclopropylmethoxy)-2-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-8-6-10(4-5-11(8)12)13-7-9-2-3-9/h4-6,9,12H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBEQHZFJJHKYET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC2CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1243458-19-6
Record name 4-(cyclopropylmethoxy)-2-methylphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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